2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Overview
Description
The compound “2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The presence of an aldehyde group (-CHO), an iodine atom, and a dimethylamino group (-N(CH3)2) on the indole ring could potentially influence its chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing iodine atom and aldehyde group. These groups could potentially impact the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the iodine atom, which could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde and dimethylamino groups could impact the compound’s solubility .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) developed a method for preparing 1H-indole-2-carbaldehydes via gold(I)-catalyzed cycloisomerization. This method is efficient for a wide variety of substrates, highlighting the potential use of indole derivatives in complex chemical syntheses (Kothandaraman, Mothe, Toh, & Chan, 2011).
Microwave-Assisted Synthesis for Antimicrobial Activity
A study by Kathrotiya and Patel (2012) discusses the synthesis of indole-based chromene derivatives with potential antimicrobial properties. This study underscores the relevance of indole derivatives in the development of new antimicrobial agents (Kathrotiya & Patel, 2012).
Reactions and Spectra of Indole Derivatives
Acheson et al. (1979) explored the synthesis and reactions of various indole derivatives, including their spectral properties. This research is significant for understanding the chemical behavior of indole compounds in different conditions (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).
Indole Oxidation Mechanisms
Balón et al. (1993) investigated the oxidation mechanisms of dimethylindole to carbaldehyde, providing insights into the chemical transformations of indole compounds under specific conditions (Balón, Muñoz, Guardado, Hidalgo, & Carmona, 1993).
Fluorescent Probes and Aggregates
Cigáň et al. (2013) examined the photophysical properties of dimethylamino coumarin carbaldehyde, indicating potential applications of indole derivatives in the development of fluorescent probes and materials science (Cigáň, Donovalová, Szöcs, Gašpar, Jakusová, & Gáplovský, 2013).
Synthesis of pH-Sensitive Spin Probes
Kirilyuk et al. (2003) discussed the synthesis of indole derivatives as pH-sensitive spin probes, highlighting the use of indole compounds in advanced analytical and diagnostic techniques (Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIADPGGPXXRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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